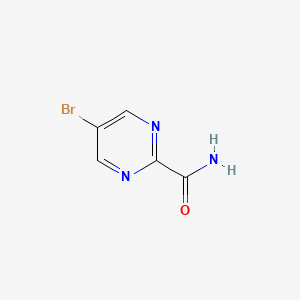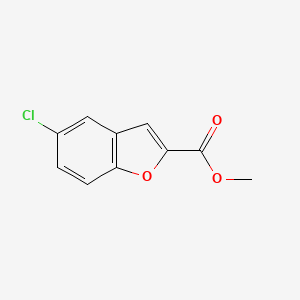![molecular formula C13H13N3O2 B1519176 6-Bencil-6,7-dihidro-1H-pirrolo[3,4-d]pirimidina-2,4(3H,5H)-diona CAS No. 635698-34-9](/img/structure/B1519176.png)
6-Bencil-6,7-dihidro-1H-pirrolo[3,4-d]pirimidina-2,4(3H,5H)-diona
Descripción general
Descripción
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticoronavirus
La investigación ha indicado que los derivados del andamiaje pirrolo[3,4-d]pirimidina muestran promesa in vitro para la actividad anticoronariovirus. Esto es particularmente relevante dado el impacto global de los brotes de coronavirus. Las variaciones estructurales en la parte fenilo de estos compuestos se pueden ajustar finamente para mejorar sus propiedades antivirales .
Actividad Antitumoral
Los mismos derivados que exhiben actividad anticoronariovirus también se han probado para sus propiedades antitumorales. Los estudios de modo de acción revelaron que la actividad antitumoral se debía a la inhibición de la polimerización de tubulina, que es un proceso crítico en la división celular y la progresión del cáncer .
Propiedades Antifúngicas y Antibacterianas
Los compuestos basados en la estructura de pirrolo[3,4-d]pirimidina se han sintetizado y probado para una amplia variedad de ensayos biológicos, lo que lleva al descubrimiento de análogos de triazol antifúngicos y antibacterianos. Esto destaca el uso potencial de estos compuestos en el tratamiento de enfermedades infecciosas .
Aplicaciones Antiinflamatorias
El anillo de pirazol, que es parte de la estructura de pirrolo[3,4-d]pirimidina, se sabe que exhibe propiedades antiinflamatorias. Esto sugiere que los derivados de 6-Bencil-6,7-dihidro-1H-pirrolo[3,4-d]pirimidina-2,4(3H,5H)-diona podrían desarrollarse como agentes antiinflamatorios .
Efectos Antioxidantes
La actividad antioxidante es otra área donde los derivados de pirrolo[3,4-d]pirimidina han mostrado potencial. Los antioxidantes juegan un papel crucial en la protección del cuerpo contra el estrés oxidativo, lo que puede conducir a varias enfermedades crónicas .
Actividad del Sistema Nervioso Central (SNC)
El compuesto se ha estudiado por sus posibles efectos en el sistema nervioso central. Esto incluye la síntesis y evaluación de sus derivados para la determinación de la actividad farmacológica y algunos estudios de relación estructura-actividad, lo que podría conducir a nuevos tratamientos para los trastornos del SNC .
Estudio antiviral contra virus del ADN humano
Se han estudiado análogos acíclicos específicos de pirrolo[3,4-d]pirimidina por su actividad antiviral contra el citomegalovirus humano (CMV) y el virus del herpes simple tipo 1 (VHS-1). Estos estudios sugieren posibles aplicaciones terapéuticas para estos virus .
Inducción de apoptosis en células cancerosas
Las investigaciones mecanísticas han revelado que ciertos derivados pueden inducir el arresto del ciclo celular y la apoptosis en células cancerosas, como HepG2. Esto va acompañado de un aumento de las proteínas proapoptóticas y una disminución de las proteínas antiapoptóticas, lo que ofrece una vía para el tratamiento del cáncer .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation, and ATR kinase , which is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA .
Mode of Action
Similar compounds have shown to inhibit their targets, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Inhibition of cdk2 and atr kinase can affect cell cycle progression and dna damage response pathways, respectively .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines .
Análisis Bioquímico
Biochemical Properties
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thus affecting cell proliferation. Additionally, it interacts with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key enzymes, leading to reduced cell viability and proliferation. Furthermore, it influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation.
Molecular Mechanism
At the molecular level, 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs, leading to their inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. The inhibition of CDKs results in cell cycle arrest and apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cellular functions, leading to sustained apoptosis and reduced cell proliferation in vitro. In vivo studies have also demonstrated its efficacy in reducing tumor growth over time.
Dosage Effects in Animal Models
The effects of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The compound’s therapeutic window is thus narrow, necessitating careful dosage optimization to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it affects gene expression and other nuclear processes. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.
Propiedades
IUPAC Name |
6-benzyl-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-10-7-16(6-9-4-2-1-3-5-9)8-11(10)14-13(18)15-12/h1-5H,6-8H2,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPFBTNJYIYLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653347 | |
| Record name | 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635698-34-9 | |
| Record name | 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


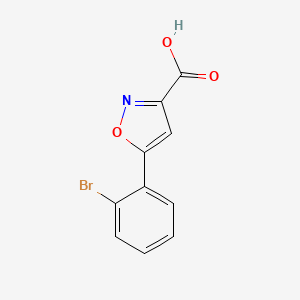

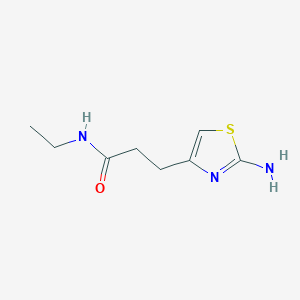
![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1519100.png)
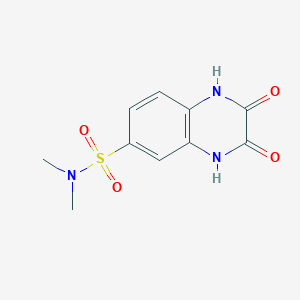
![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
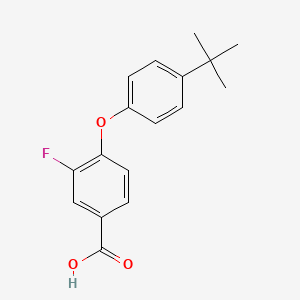
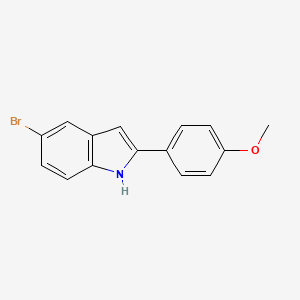
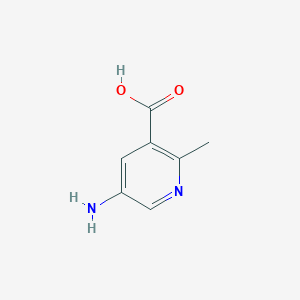
![6-Bromo-7-methyloxazolo[5,4-b]pyridine](/img/structure/B1519114.png)
